1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. This compound, in particular, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the triazole ring followed by functional group modifications. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions, resulting in the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Triazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in biological systems. The triazole ring’s unique electronic properties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-Methyl-1H-1,2,4-triazole-3-carboxylate
Comparison: 1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the propyl group in the former enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. Additionally, the presence of the carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-methyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-5-6(7(11)12)8-9-10(5)2/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
BUYOEEXWLYNIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C)C(=O)O |
Origin of Product |
United States |
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